2-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
2-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and an appropriate aldehyde or ketone.
Formation of Benzoxazole Ring: The benzoxazole ring is formed through a cyclization reaction, often catalyzed by acids or bases.
Introduction of Chlorine and Ethyl Groups: Chlorination and ethylation are carried out using reagents such as thionyl chloride and ethyl iodide.
Chemical Reactions Analysis
2-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceutical Research: It is used as a lead compound in the development of new drugs targeting specific diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological pathways, such as cyclooxygenase (COX) enzymes, which are essential for the production of prostaglandins.
Pathways Involved: By inhibiting these enzymes, the compound can reduce inflammation and inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
2-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide can be compared with other benzoxazole derivatives:
Properties
IUPAC Name |
2-chloro-N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-2-14-7-12-20-19(13-14)26-22(29-20)15-8-10-16(11-9-15)25-23(30)27-21(28)17-5-3-4-6-18(17)24/h3-13H,2H2,1H3,(H2,25,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJPFDWWMDHYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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